4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted at position 2 with a [(2-fluorophenyl)methyl]sulfanyl group and at position 3 with a butanamide chain terminating in a furan-2-ylmethyl moiety. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its role in kinase inhibition and anticancer activity .
Properties
IUPAC Name |
4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S/c25-20-10-3-1-7-17(20)16-32-24-27-21-11-4-2-9-19(21)23(30)28(24)13-5-12-22(29)26-15-18-8-6-14-31-18/h1-4,6-11,14H,5,12-13,15-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLHEADPIGHYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide involves multiple steps, typically starting with the preparation of the quinazolinone core. The synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Fluorophenyl Group: This step involves the reaction of the quinazolinone intermediate with a fluorophenylmethyl halide under basic conditions.
Attachment of the Furan Moiety: The final step involves the coupling of the intermediate with a furan-2-ylmethylamine derivative under suitable conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Coupling Reactions: The furan moiety can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial activity. The introduction of the fluorine atom in similar structures has been shown to enhance this activity, suggesting that the fluorinated moiety in this compound may similarly improve its efficacy against various pathogens .
Anticancer Potential
Quinazoline derivatives are known for their anticancer properties. The compound under discussion has been evaluated for its ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that modifications in the quinazoline structure can lead to increased cytotoxicity against cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The specific arrangement of the furan and fluorophenyl groups plays a significant role in its biological activity. Recent research suggests that varying these substituents can lead to different levels of potency against targeted diseases, including cancer and infections .
Case Study 1: Antimicrobial Efficacy
In a study published by MDPI, researchers synthesized several derivatives based on similar quinazoline frameworks and tested them against bacterial strains. The results showed that compounds with sulfur-containing groups exhibited enhanced antimicrobial properties, indicating that our compound may possess similar or superior activity .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the anticancer potential of quinazoline derivatives, where compounds were tested against various cancer cell lines. The findings revealed that specific modifications led to significant reductions in cell viability, highlighting the potential of our compound as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core may interact with enzymes or receptors, modulating their activity. The fluorophenyl and furan groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs can be grouped based on core heterocycles, substituents, and functional groups:
Key Observations :
- Core Heterocycles: The quinazolinone core in the target compound distinguishes it from triazole, pyrazolopyrimidine, and thiazole-based analogs. Quinazolinones are associated with kinase inhibition (e.g., EGFR inhibitors), while triazoles and pyrazolopyrimidines are common in antifungal and anticancer agents, respectively .
- Substituent Effects : The 2-fluorophenylmethylsulfanyl group enhances lipophilicity compared to sulfonamide or sulfonyl groups in analogs . The furan-methyl substituent may improve metabolic stability relative to thiazole or pyrimidine moieties .
Spectroscopic Profiles
- IR Spectroscopy: The target compound’s C=O (quinazolinone) and C=S (sulfanyl) stretches are expected at ~1660–1680 cm⁻¹ and ~1240–1255 cm⁻¹, respectively, aligning with triazole-thiones . Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione/sulfanyl tautomer over thiol forms .
- NMR :
Bioactivity and Molecular Interactions
- The target compound’s fluorophenyl and sulfanyl groups may similarly disrupt microbial membranes or enzyme active sites .
- Pyrazolopyrimidine Analogs: Demonstrate kinase inhibition (e.g., CDK2/cyclin A) due to the chromen-4-one and fluorophenyl motifs. The target compound’s quinazolinone core may share this mechanism .
- Bioactivity Clustering : Compounds with fluorinated aryl groups and sulfonamide/sulfanyl substituents cluster in bioactivity profiles targeting kinases and GPCRs, suggesting shared modes of action .
Metabolic and Physicochemical Properties
Biological Activity
The compound 4-(2-{[(2-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide , identified by its CAS number 941940-03-0 , is part of a class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H24FN3O3S , with a molecular weight of 477.6 g/mol . The structure features a quinazoline core substituted with a fluorophenyl group and a furan moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FN3O3S |
| Molecular Weight | 477.6 g/mol |
| CAS Number | 941940-03-0 |
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study highlighted its effectiveness against HeLa and MCF-7 cell lines, with IC50 values indicating potent cytotoxicity.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro assays revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it showed substantial inhibition against Staphylococcus aureus and Escherichia coli , suggesting its potential as an antibacterial agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The quinazoline scaffold is known to inhibit various kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Mechanism : The presence of the furan moiety may enhance membrane permeability, leading to bacterial cell lysis.
Case Studies and Research Findings
- Anticancer Efficacy : In a recent study published in Molecules, the compound was evaluated for its anticancer properties using MTT assays. It exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics .
- Antibacterial Testing : Another study assessed the antibacterial activity against multiple strains, reporting minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL , demonstrating efficacy comparable to existing antibiotics .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the fluorophenyl and furan substituents can significantly alter biological activity. Substituting different groups on the quinazoline core has been linked to enhanced potency against specific targets .
Q & A
Q. Q. How should researchers handle inconsistent spectroscopic data (e.g., unexpected NMR shifts)?
- Answer: Verify solvent deuteration and calibration. Compare with fluorinated analogs () to assess electronic effects. If shifts persist, use - HOESY NMR to probe fluorine’s spatial proximity to other nuclei, which may indicate conformational changes ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
